molecular formula C4H9BO2 B1470975 [(1S,2R)-2-Methylcyclopropyl]boronic acid CAS No. 1309366-01-5

[(1S,2R)-2-Methylcyclopropyl]boronic acid

Cat. No.: B1470975
CAS No.: 1309366-01-5
M. Wt: 99.93 g/mol
InChI Key: DYSMDSGBCAQRLB-DMTCNVIQSA-N
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Description

[(1S,2R)-2-Methylcyclopropyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a cyclopropyl ring, which is further substituted with a methyl group. The unique structural features of this compound make it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

[(1S,2R)-2-Methylcyclopropyl]boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . Additionally, this compound can interact with carbohydrate-binding proteins, such as lectins, by forming boronate esters with the diol groups present in carbohydrates .

Cellular Effects

This compound influences various cellular processes by modulating enzyme activity and interacting with cellular proteins. It can affect cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, the inhibition of proteases can lead to altered cell signaling and changes in gene expression . Furthermore, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites and forming a covalent bond with a nucleophilic residue, such as serine or threonine . This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can undergo hydrolysis in the presence of water, leading to the formation of boronic acid and the corresponding alcohol . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to inhibit enzyme activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse effects on organ function . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as oxidases and hydrolases, leading to the formation of boronic acid and other metabolites . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters that recognize its boronic acid moiety . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, it can be targeted to the cytoplasm or other organelles, where it can modulate enzyme activity and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R)-2-Methylcyclopropyl]boronic acid typically involves the reaction of a cyclopropyl precursor with a boron-containing reagent. One common method is the hydroboration of a cyclopropyl alkene, followed by oxidation to yield the boronic acid. The reaction conditions often require the use of a catalyst, such as palladium, and can be carried out under mild temperatures and pressures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale synthesis while maintaining the quality of the product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1S,2R)-2-Methylcyclopropyl]boronic acid is known to undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to its corresponding borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to a variety of functionalized cyclopropyl derivatives.

Comparison with Similar Compounds

[(1S,2R)-2-Methylcyclopropyl]boronic acid can be compared with other boronic acids and boron-containing compounds, such as:

    Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling reactions, but lacks the unique cyclopropyl structure.

    Vinylboronic acid: Used in similar cross-coupling reactions but has different reactivity due to the presence of a vinyl group.

    Alkylboronic acids: These compounds have varying alkyl groups attached to the boronic acid, influencing their reactivity and applications.

The uniqueness of this compound lies in its cyclopropyl ring, which imparts distinct steric and electronic properties, making it a valuable reagent in specific chemical transformations.

Properties

IUPAC Name

[(1S,2R)-2-methylcyclopropyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO2/c1-3-2-4(3)5(6)7/h3-4,6-7H,2H2,1H3/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSMDSGBCAQRLB-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC1C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H]1C[C@H]1C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2R)-2-Methylcyclopropyl]boronic acid
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[(1S,2R)-2-Methylcyclopropyl]boronic acid
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[(1S,2R)-2-Methylcyclopropyl]boronic acid
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[(1S,2R)-2-Methylcyclopropyl]boronic acid
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[(1S,2R)-2-Methylcyclopropyl]boronic acid
Reactant of Route 6
[(1S,2R)-2-Methylcyclopropyl]boronic acid

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